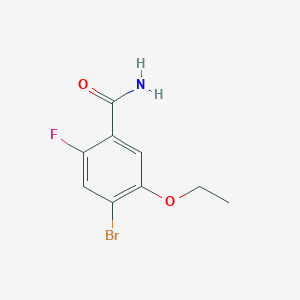

4-Bromo-5-ethoxy-2-fluorobenzamide

Beschreibung

4-Bromo-5-ethoxy-2-fluorobenzamide is a benzamide derivative featuring a bromine atom at the 4-position, an ethoxy group (–OCH₂CH₃) at the 5-position, and a fluorine atom at the 2-position on the benzene ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural attributes, including halogen and alkoxy substituents, contribute to its electronic and steric properties, which are critical for binding to biological targets .

Eigenschaften

Molekularformel |

C9H9BrFNO2 |

|---|---|

Molekulargewicht |

262.08 g/mol |

IUPAC-Name |

4-bromo-5-ethoxy-2-fluorobenzamide |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-8-3-5(9(12)13)7(11)4-6(8)10/h3-4H,2H2,1H3,(H2,12,13) |

InChI-Schlüssel |

GGZRSPVQKUJBNX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=C(C(=C1)C(=O)N)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

4-Brom-5-ethoxy-2-fluorbenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann in Substitutionsreaktionen durch andere Nucleophile ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um unterschiedliche Produkte zu liefern.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Nucleophile wie Amine oder Thiole können das Bromatom in Gegenwart einer Base ersetzen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise eingesetzt.

Kupplung: Palladiumkatalysatoren und Boronsäuren werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise würde die Substitution mit einem Amin ein Amidderivat ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen könnten.

Wissenschaftliche Forschungsanwendungen

4-Brom-5-ethoxy-2-fluorbenzamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet, insbesondere solchen, die auf bestimmte Rezeptoren oder Enzyme abzielen.

Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften wie Polymeren oder Flüssigkristallen verwendet werden.

Biologische Studien: Forscher verwenden es, um die Auswirkungen halogenierter Benzamide auf biologische Systeme zu untersuchen, einschließlich ihres Potenzials als antimikrobielle oder Antikrebsmittel.

Chemische Synthese: Es dient als Baustein für die Synthese komplexerer organischer Moleküle in Forschungslaboratorien.

Wirkmechanismus

Der Wirkmechanismus von 4-Brom-5-ethoxy-2-fluorbenzamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein von Brom-, Ethoxy- und Fluorgruppen kann seine Bindungsaffinität und Spezifität beeinflussen. Die genauen beteiligten Wege würden je nach biologischem Kontext und den Zielmolekülen variieren.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-ethoxy-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling reactions could produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-ethoxy-2-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or liquid crystals.

Biological Studies: Researchers use it to study the effects of halogenated benzamides on biological systems, including their potential as antimicrobial or anticancer agents.

Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules in research laboratories.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-ethoxy-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, ethoxy, and fluorine groups can influence its binding affinity and specificity. The exact pathways involved would vary based on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Reactivity

The positional arrangement of substituents distinguishes 4-bromo-5-ethoxy-2-fluorobenzamide from analogs. For example:

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (from ): This compound shares bromo and fluoro substituents but replaces the ethoxy group with a trifluoropropoxy chain and incorporates a chloro-fluoroaniline moiety.

- 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (from ): Lacking the ethoxy and amide groups, this compound is more polar and reactive due to the aldehyde functionality.

Electronic and Steric Effects

- Ethoxy vs. Methoxy Groups : Compounds like 5-bromo-4-methoxy-1H-indazole () exhibit reduced steric hindrance compared to the ethoxy group in the target compound. Methoxy groups may lower metabolic stability due to easier demethylation, whereas ethoxy groups could prolong half-life .

- Bromo vs.

Data Tables: Key Comparisons

| Compound | Substituents | Key Functional Groups | Synthetic Yield | Application |

|---|---|---|---|---|

| 4-Bromo-5-ethoxy-2-fluorobenzamide | 4-Br, 5-OCH₂CH₃, 2-F | Benzamide | Not reported | Pharmaceutical intermediate |

| 4-Bromo-N-(2-chloro-6-fluorophenyl)... [1] | 4-Br, 5-F, 2-OCH(CF₃)CH₃ | Trifluoropropoxy, Chloro-fluoroaniline | 90% | Kinase inhibitor intermediate |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde [2] | 5-Br, 4-F, 2-OH | Aldehyde | Not reported | Aldehyde precursor |

| N-(4-Iodo-2-isopropylphenyl)benzamide [3] | 4-I, 2-isopropyl | Benzamide | Not reported | Potential receptor modulator |

Research Findings and Implications

Industrial Relevance

The product catalog () lists diverse 5-bromo-4-fluoro derivatives, indicating commercial demand for halogenated aromatics in drug discovery. However, the ethoxy group’s role in improving solubility or bioavailability remains a distinguishing feature of the target compound .

Biologische Aktivität

4-Bromo-5-ethoxy-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

The molecular structure and properties of 4-Bromo-5-ethoxy-2-fluorobenzamide can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrFNO2 |

| Molecular Weight | 276.09 g/mol |

| IUPAC Name | 4-Bromo-5-ethoxy-2-fluorobenzamide |

| InChI Key | Specific InChI Key needed for identification |

The biological activity of 4-Bromo-5-ethoxy-2-fluorobenzamide primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell proliferation. The compound's halogenated structure likely contributes to its binding affinity and selectivity towards these targets.

Anticancer Activity

Recent research has highlighted the anticancer potential of benzamide derivatives, including 4-Bromo-5-ethoxy-2-fluorobenzamide. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colorectal cancer).

-

Cell Viability Assays :

- The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency.

- For instance, in MCF-7 cells, the IC50 was reported at approximately 15 µM, suggesting effective inhibition of cell growth compared to control treatments.

-

Mechanistic Insights :

- The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways, as indicated by increased levels of cleaved caspases in treated cells.

- Flow cytometry analysis further confirmed that treated cells underwent significant changes in cell cycle distribution, leading to G1 phase arrest.

Enzyme Inhibition

Studies have also investigated the compound's role as an enzyme inhibitor:

-

Kinase Inhibition :

- In vitro assays revealed that 4-Bromo-5-ethoxy-2-fluorobenzamide inhibits specific kinases involved in signaling pathways that regulate cell proliferation and survival.

- Kinetic studies indicated that it acts as a competitive inhibitor with respect to ATP binding.

-

Selectivity Profile :

- A selectivity panel demonstrated that while it effectively inhibits target kinases, it shows minimal activity against off-target enzymes, which is crucial for reducing potential side effects in therapeutic applications.

Case Study 1: Breast Cancer

In a study assessing the efficacy of various benzamide derivatives against breast cancer models, 4-Bromo-5-ethoxy-2-fluorobenzamide was included due to its structural similarity to known anticancer agents. The results indicated a significant reduction in tumor volume in xenograft models treated with this compound compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.